molecular formula C5H5NOS B14408096 3-Oxobut-1-en-2-yl thiocyanate CAS No. 83415-89-8

3-Oxobut-1-en-2-yl thiocyanate

Katalognummer: B14408096
CAS-Nummer: 83415-89-8
Molekulargewicht: 127.17 g/mol
InChI-Schlüssel: VVIWGNSQHCOBGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxobut-1-en-2-yl thiocyanate is an organic compound that features both a thiocyanate group and an enone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxobut-1-en-2-yl thiocyanate can be achieved through various methods. One common approach involves the thiocyanation of enones. For example, the reaction of an enone with thiocyanate salts in the presence of an oxidizing agent can yield the desired product . Another method involves the use of photo- and electrochemical thiocyanation reactions, which have been developed to introduce the thiocyanato group into organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of thiocyanation and enone chemistry can be applied. Industrial processes would likely involve scalable reaction conditions, such as the use of continuous flow reactors and optimized catalysts to ensure high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxobut-1-en-2-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce saturated thiocyanates .

Wissenschaftliche Forschungsanwendungen

3-Oxobut-1-en-2-yl thiocyanate has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-Oxobut-1-en-2-yl thiocyanate exerts its effects involves the reactivity of the thiocyanate group and the enone moiety. The thiocyanate group can participate in nucleophilic substitution reactions, while the enone structure can undergo conjugate addition reactions. These interactions can lead to the formation of various products with different properties .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

83415-89-8

Molekularformel

C5H5NOS

Molekulargewicht

127.17 g/mol

IUPAC-Name

3-oxobut-1-en-2-yl thiocyanate

InChI

InChI=1S/C5H5NOS/c1-4(7)5(2)8-3-6/h2H2,1H3

InChI-Schlüssel

VVIWGNSQHCOBGV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=C)SC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.